molecular formula C13H16N4O B2705678 1-phenyl-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]urea CAS No. 1955564-45-0

1-phenyl-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]urea

Cat. No.: B2705678
CAS No.: 1955564-45-0
M. Wt: 244.298
InChI Key: NGPIKCFMOMRSIH-UHFFFAOYSA-N
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Description

1-Phenyl-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]urea is an organic compound that belongs to the class of urea derivatives It features a phenyl group attached to a pyrazole ring, which is further substituted with an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]urea typically involves the reaction of 1-phenyl-1H-pyrazole-5-carboxylic acid with isopropylamine, followed by the formation of the urea derivative through the reaction with phosgene or a phosgene substitute . The reaction conditions often require a controlled temperature and the use of solvents such as dichloromethane or tetrahydrofuran to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced urea derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles such as amines for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 1-phenyl-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]urea involves the reaction of isopropyl-substituted pyrazole with phenyl isocyanate. The resulting compound exhibits a molecular weight of approximately 244.29 g/mol and a molecular formula of C13H16N4O. The compound's structure can be represented by the following SMILES notation: CC(C)N1C(=CC=N1)NC(=O)NC2=CC=CC=C2 .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrazole have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .

Anti-inflammatory Properties

Studies have suggested that pyrazole derivatives can also possess anti-inflammatory effects. These compounds may inhibit the production of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

Pesticidal Activity

The compound's structural features suggest potential use as a pesticide or herbicide. Pyrazole derivatives are known for their efficacy against various pests and plant diseases, making them valuable in agricultural chemistry . Research into the synthesis of such compounds often focuses on enhancing their effectiveness while reducing environmental impact.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal examined the effects of a related pyrazole compound on breast cancer cell lines. The results indicated that treatment with the compound led to a significant reduction in cell viability, with IC50 values suggesting potent activity against cancer cells .

Case Study 2: Anti-inflammatory Mechanism

Another research project investigated the anti-inflammatory properties of pyrazole derivatives in a mouse model of arthritis. The study found that administration of these compounds resulted in decreased inflammation markers and improved joint function compared to control groups .

Mechanism of Action

The mechanism by which 1-phenyl-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]urea exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Biological Activity

1-Phenyl-3-[1-(propan-2-yl)-1H-pyrazol-5-yl]urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its applications.

Chemical Structure and Synthesis

Molecular Formula: C13_{13}H16_{16}N4_4O
SMILES: CC(C)N1C(=CC=N1)NC(=O)NC2=CC=CC=C2
InChI: InChI=1S/C13H16N4O/c1-10(2)17-12(8-9-14-17)16-13(18)15-11-6-4-3-5-7-11/h3-10H,1-2H3,(H2,15,16,18)

The synthesis of this compound typically involves the reaction of 1-phenyl-1H-pyrazole-5-carboxylic acid with isopropylamine, followed by the formation of the urea derivative through reactions with phosgene or its substitutes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may modulate enzyme activity or receptor interactions, leading to various therapeutic effects. The precise pathways depend on the target and the structural modifications made to the compound .

Antimicrobial Activity

Research indicates that pyrazolyl ureas, including this compound, exhibit moderate antimicrobial properties. In studies evaluating similar compounds against bacteria such as Staphylococcus aureus and Escherichia coli, minimum inhibitory concentrations (MICs) were noted at 250 μg/mL .

Anticancer Properties

Several studies have reported the anticancer potential of pyrazole derivatives. For instance, compounds structurally related to this compound demonstrated significant cytotoxicity against various cancer cell lines. The IC50_{50} values for related compounds ranged from 0.067 µM to 49.85 µM in inhibiting cancer cell proliferation .

Inhibition of Enzymatic Activity

The compound has been explored for its role as an inhibitor of specific enzymes such as p38 MAPK and sEH (soluble epoxide hydrolase). For example, related pyrazolyl ureas showed IC50_{50} values in the nanomolar range for p38 MAPK inhibition, indicating potential anti-inflammatory effects .

Study on Antitumor Activity

A study by Xia et al. evaluated a series of pyrazole derivatives for their antitumor activity. One compound demonstrated an IC50_{50} value of 49.85 μM against cancer cell lines, showcasing the potential of pyrazole derivatives in cancer therapy .

Inhibition Studies

In another investigation focused on inflammatory pathways, a related pyrazole derivative inhibited TNFα production in LPS-stimulated cells with an EC50_{50} value of 780 nM, highlighting its anti-inflammatory potential .

Comparison with Similar Compounds

Compound NameStructureIC50_{50} (µM)Activity
1-Pyrazolyl-Urea A Similar structure0.067p38 MAPK Inhibitor
Compound B Related pyrazole49.85Anticancer Agent
Compound C Different substitution pattern250Antimicrobial

Properties

IUPAC Name

1-phenyl-3-(2-propan-2-ylpyrazol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c1-10(2)17-12(8-9-14-17)16-13(18)15-11-6-4-3-5-7-11/h3-10H,1-2H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUPDIFIBOIPXEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC=N1)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49675874
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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